N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure, characterized by multiple fluorine atoms and a pyrazole core, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzene derivatives in a nucleophilic aromatic substitution reaction.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, where nucleophiles replace the fluorine atoms under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
Biology: It is used in biological research to investigate its effects on cellular processes and molecular pathways.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Industry: It is explored for its potential use in industrial applications, including as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-(2,5-difluorophenyl)-1-(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-1H-pyrazole-3-carboxamide: This compound has chlorine atoms instead of fluorine atoms, which may result in different chemical properties and reactivity.
N-(2,5-difluorophenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)methoxy]-1H-pyrazole-3-carboxamide: The presence of methyl groups instead of fluorine atoms can affect the compound’s hydrophobicity and biological activity.
The uniqueness of this compound lies in its specific combination of fluorine atoms and a pyrazole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-15-3-1-14(2-4-15)13-32-21-12-30(18-8-5-16(25)6-9-18)29-22(21)23(31)28-20-11-17(26)7-10-19(20)27/h1-12H,13H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQQOAIJPJTNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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